6-(3,5-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
“8-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione” is a complex organic compound that belongs to the class of imidazo[1,2-g]purines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione” typically involves multi-step organic reactions. The starting materials often include substituted anilines and purine derivatives. Key steps may involve:
Nucleophilic substitution: reactions to introduce the fluorophenyl and dimethylphenyl groups.
Cyclization: reactions to form the imidazo[1,2-g]purine core.
Methylation: reactions to introduce the methyl groups.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: to enhance reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“8-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biology, it may serve as a probe or ligand in biochemical assays. Its interactions with biological macromolecules can provide insights into cellular processes and molecular mechanisms.
Medicine
In medicine, compounds like this one are often investigated for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, anticancer, or antiviral effects.
Industry
In industry, it can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of “8-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalating into nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 8-(3,5-dimethylphenyl)-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
- 8-(3,5-dimethylphenyl)-3-[(4-bromophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
Uniqueness
What sets “8-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione” apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, may enhance its stability and binding affinity to molecular targets.
Properties
Molecular Formula |
C23H22FN5O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H22FN5O2/c1-14-10-15(2)12-18(11-14)27-8-9-28-19-20(25-22(27)28)26(3)23(31)29(21(19)30)13-16-4-6-17(24)7-5-16/h4-7,10-12H,8-9,13H2,1-3H3 |
InChI Key |
SCCNGJUUAOXOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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